(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine
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Overview
Description
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of a suitable solvent and a radical initiator to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrene derivatives: These compounds are versatile intermediates for the synthesis of fluorinated compounds and share the trifluoromethyl group with (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine.
Trifluoromethylated aromatic and alkyl compounds: These compounds also contain the trifluoromethyl group and are used in various chemical transformations.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a trifluoromethyl group with a cyclopropyl ring and a propan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5(4-11)6(2-3-6)7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCJAOKHLNBUQG-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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